Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro compounds family, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of the oxaspiro structure in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one
- Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate is unique due to its specific ester functional group and the position of the spirocyclic ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7-8(5-9(11)12-2)3-4-10(7)6-13-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEYPFMICUWNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC12CO2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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